molecular formula C21H17ClN2O5 B4378352 N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

Cat. No.: B4378352
M. Wt: 412.8 g/mol
InChI Key: JJGCJGORWXDSOR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chlorophenylamine to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction. The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acetone.

Major Products Formed

    Reduction: Formation of N-(4-amino-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide.

    Substitution: Formation of N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide.

    Oxidation: Formation of N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and chloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-4-[(2-hydroxyphenoxy)methyl]benzamide
  • N-(4-chloro-3-nitrophenyl)-4-[(2-ethoxyphenoxy)methyl]benzamide
  • N-(4-bromo-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-28-19-4-2-3-5-20(19)29-13-14-6-8-15(9-7-14)21(25)23-16-10-11-17(22)18(12-16)24(26)27/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGCJGORWXDSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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